molecular formula C15H22N2O3S B5864859 N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide

Cat. No. B5864859
M. Wt: 310.4 g/mol
InChI Key: JOKDUHVKVIUMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the plasma membrane. AZD-3965 has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of AZD-3965 involves the inhibition of N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide, which is overexpressed in many types of cancer cells. This compound plays a critical role in the transport of lactate, which is produced by cancer cells through aerobic glycolysis. By inhibiting this compound, AZD-3965 prevents lactate transport into cancer cells, leading to a decrease in intracellular pH and a subsequent decrease in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-3965 are primarily related to its inhibition of this compound. By inhibiting lactate transport, AZD-3965 can alter the metabolic profile of cancer cells, leading to a decrease in cell proliferation and an increase in cell death. Additionally, AZD-3965 has been shown to enhance the effects of other anticancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of AZD-3965 is its specificity for N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide, which makes it a promising therapeutic agent for cancer treatment. However, AZD-3965 has some limitations in lab experiments, such as its poor solubility in water and its instability in acidic conditions. These limitations can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for research on AZD-3965. One potential direction is to investigate the use of AZD-3965 in combination with other anticancer agents, such as immunotherapy or targeted therapy. Another direction is to explore the potential of AZD-3965 in other diseases, such as metabolic disorders or neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of AZD-3965 to improve its efficacy and stability.

Synthesis Methods

AZD-3965 is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of N-phenylmethanesulfonamide with 6-aminocaproic acid, followed by the addition of thionyl chloride and 2-oxoethyl isocyanate. The resulting product is purified using column chromatography to obtain AZD-3965 in high purity.

Scientific Research Applications

AZD-3965 has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that AZD-3965 inhibits lactate transport in cancer cells, leading to a decrease in intracellular pH and a subsequent decrease in cell proliferation. In vivo studies have also demonstrated that AZD-3965 can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)17(14-9-5-4-6-10-14)13-15(18)16-11-7-2-3-8-12-16/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKDUHVKVIUMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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